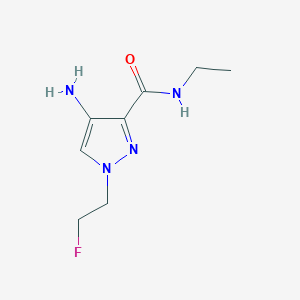

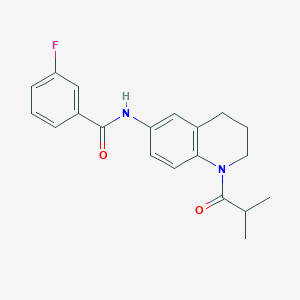

![molecular formula C11H10N4O3 B2872420 methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate CAS No. 1484572-80-6](/img/structure/B2872420.png)

methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate is a chemical compound that belongs to the class of triazole-containing compounds. It has gained significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, including our compound of interest, have been extensively utilized in drug discovery. They are known for their high chemical stability and ability to mimic the amide bond, which is a common feature in many drugs. For instance, the triazole core is present in drugs like Rufinamide (an anticonvulsant), Cefatrizine (a broad-spectrum cephalosporin antibiotic), and Tazobactam (a β-lactam antibiotic) .

Organic Synthesis

In organic chemistry, methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate can be used as a building block for synthesizing various organic compounds. Its stability under both acidic and basic conditions makes it an ideal candidate for complex reactions .

Polymer Chemistry

The triazole ring is a key component in the design of polymers for advanced materials due to its thermal stability and robustness. It can be incorporated into polymer backbones to enhance their properties .

Supramolecular Chemistry

Triazole derivatives are used in supramolecular chemistry for the creation of self-assembling systems. Their ability to engage in hydrogen bonding and π-π interactions makes them suitable for constructing complex molecular architectures .

Bioconjugation

In bioconjugation, triazoles serve as linkers to attach various functional groups to biomolecules. This is particularly useful in the development of targeted drug delivery systems and diagnostic agents .

Chemical Biology

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate can be used in chemical biology to study biological processes. Its ability to participate in click chemistry reactions allows for the labeling and tracking of biomolecules in live cells .

Fluorescent Imaging

Due to their fluorescent properties, triazole derivatives are often used in imaging techniques. They can be used as probes to visualize cellular structures and functions .

Materials Science

In materials science, the compound’s inherent stability and electronic properties make it a valuable component in the development of electronic devices, sensors, and other advanced materials .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Triazole derivatives have been known to exhibit their inhibitory potential through direct binding with the active site residues of certain enzymes .

Biochemical Pathways

It’s known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a significant role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs.

Result of Action

Given the potential inhibitory effects of triazole derivatives on the carbonic anhydrase-ii enzyme , it can be inferred that the compound might alter the enzyme’s activity, thereby affecting the associated biochemical pathways.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .

Propiedades

IUPAC Name |

methyl 3-(2H-triazole-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-18-11(17)7-3-2-4-8(5-7)13-10(16)9-6-12-15-14-9/h2-6H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDGYJIVZMRICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

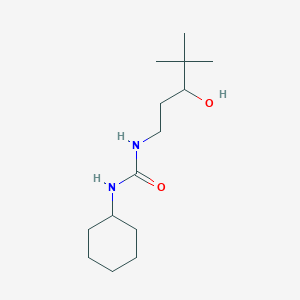

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)

![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

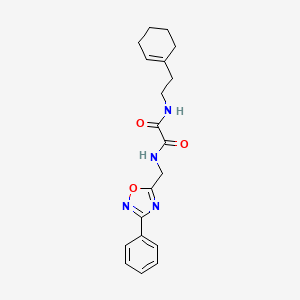

![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)

![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)

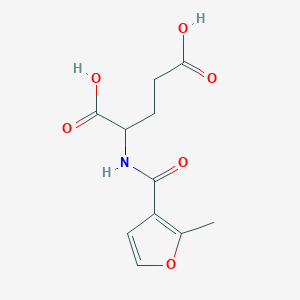

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)